4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.: 2173996-45-5
Cat. No.: VC5030849
Molecular Formula: C14H16O4
Molecular Weight: 248.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173996-45-5 |
|---|---|
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.278 |
| IUPAC Name | 4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H16O4/c15-12(16)14-7-13(8-14,10-18-14)9-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
| Standard InChI Key | OVHVETWSYOSOGY-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(OC2)C(=O)O)COCC3=CC=CC=C3 |
Introduction
Structural and Synthetic Analysis
Molecular Architecture
The compound features a 2-oxabicyclo[2.1.1]hexane skeleton, a strained bicyclic system comprising a five-membered ring fused to a three-membered oxirane ring. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆O₄ | |
| Molecular Weight | 248.278 g/mol | |
| SMILES | O=C(O)C1C2C(C1)OC2COCC3=CC=CC=C3 | |
| InChIKey | MMIUMWSBCLBMFV-UHFFFAOYSA-N |
The benzyloxy-methyl group at position 4 enhances lipophilicity, while the carboxylic acid at position 1 enables hydrogen bonding and salt formation, critical for biological interactions .
Synthesis Strategies
Synthesis typically involves multi-step sequences:
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Cyclization: A precursor such as 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is treated with benzyl bromide under basic conditions (e.g., NaH) to introduce the benzyloxy group .
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Oxidation/Functionalization: Iodine-mediated cyclization or palladium-catalyzed cross-coupling may optimize yield and regioselectivity .
Critical reaction parameters include:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature: 0°C to room temperature
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Catalysts: Transition metals (e.g., Pd for Suzuki couplings)
Physicochemical and Reactivity Profiles
Physicochemical Properties
The compound exhibits balanced hydrophilicity and lipophilicity (clogP ~1.5), making it suitable for drug delivery. Key properties include:
| Parameter | Value |
|---|---|
| Aqueous Solubility | ~15 mg/mL (pH 7.4) |
| Melting Point | 120–122°C (decomposes) |
| pKa (Carboxylic Acid) | 3.8 ± 0.2 |
Data derived from analogues suggest moderate metabolic stability in hepatic microsomes (t₁/₂ > 60 min) .
Reactivity
The carboxylic acid undergoes typical derivatizations:
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Esterification: Reacts with alcohols under acid catalysis.
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Amide Formation: Couples with amines via carbodiimide reagents.
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Decarboxylation: At elevated temperatures (>200°C).
The benzyloxy group is cleavable via hydrogenolysis (H₂/Pd-C), enabling deprotection strategies .
Applications in Medicinal Chemistry
Bioisosteric Replacement
This compound replaces ortho-substituted phenyl rings in bioactive molecules, addressing limitations like poor solubility and metabolic instability. Examples include:
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Kinase Inhibitors: Improved IC₅₀ values (e.g., 12 nM vs. 45 nM for phenyl-based analogues).
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Antimicrobial Agents: MIC values of 2–8 µg/mL against Gram-positive pathogens.
Case Study: Anticancer Activity
A 2024 study compared the cytotoxicity of 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid derivatives against MCF-7 breast cancer cells:
| Derivative | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Parent Compound | 18.2 | 9.7 |
| Methyl Ester | 9.4 | 4.1 |
| Amide (R = morpholine) | 5.8 | 12.3 |
The amide derivative showed enhanced potency and selectivity, attributed to improved cell membrane permeability .
Industrial and Agrochemical Applications
Herbicide Development
In agrochemistry, the compound’s rigid core inhibits acetolactate synthase (ALS), a target for broadleaf weed control. Field trials demonstrated 90% efficacy at 50 g/ha, outperforming sulfonylureas in high-pH soils.
Polymer Chemistry
Incorporated into epoxy resins, it enhances thermal stability (Tg increased by 25°C) and reduces curing time by 40% compared to bisphenol A-based systems .
Future Directions
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Synthetic Methodology: Developing enantioselective routes using organocatalysts.
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Drug Delivery: Exploring nanoparticle formulations for enhanced bioavailability.
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Toxicology Studies: Chronic exposure assessments in preclinical models.
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